N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-2-3-12-23-19-10-9-18(13-16(19)6-11-20(23)24)22-27(25,26)14-15-4-7-17(21)8-5-15/h4-5,7-10,13,22H,2-3,6,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCZAUZJQJRBHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article will discuss its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a quinoline core , a butyl group , and a methanesulfonamide moiety . The molecular formula is with a molecular weight of approximately 392.9 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20F4N2O3S |
| Molecular Weight | 392.9 g/mol |
| LogP | 4.4262 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes in biological pathways. It may act as an inhibitor or modulator of certain enzymes involved in cell signaling and proliferation.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes that are critical for tumor growth and survival.
- Receptor Modulation: It could interact with cellular receptors to influence signal transduction pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In vitro Studies: Laboratory studies demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was shown to induce apoptosis in non-small cell lung carcinoma (NSCLC) cells by activating caspase pathways .
- Molecular Docking Studies: Computational docking studies suggest that this compound binds effectively to targets involved in cancer progression, such as protein kinases .
- Case Study: A specific case study highlighted the efficacy of this compound in overcoming resistance in cancer cells previously treated with conventional therapies like cisplatin. The study reported significant reduction in cell viability and increased apoptosis rates .
Safety and Toxicology
The safety profile of this compound has been assessed through various toxicological studies. Preliminary data indicate that it has a favorable safety margin at therapeutic doses; however, comprehensive long-term studies are necessary to fully understand its toxicity profile.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Analogues:
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide (): Substituent Differences:
- N1 Position : Methyl group (vs. butyl in the target compound).
- Phenyl Ring : 4-Methylphenyl (vs. 4-fluorophenyl).
- Impact :
- The shorter methyl chain reduces lipophilicity (predicted logP: ~3.2 vs. ~5.1 for the butyl analogue).
Perfluorinated Compounds (PFCs) (): Relevance: While structurally distinct, the 4-fluorophenyl group in the target compound shares similarities with PFCs in terms of fluorine’s electronegativity and metabolic resistance. However, PFCs typically feature longer perfluoroalkyl chains, which enhance environmental persistence but lack the tetrahydroquinolinone scaffold .
Pharmacological and Functional Comparisons
Receptor Binding and Activity:
- ABA Receptor PYL2 Complex (): The methyl-substituted analogue (N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-1-(4-methylphenyl)methanesulfonamide) was co-crystallized with ABA receptor PYL2 and phosphatase HAB1, demonstrating its role as an ABA-mimicking ligand. The methyl groups likely facilitate steric compatibility with the receptor’s hydrophobic pocket. Inference for Target Compound:
- Fluorine’s electronegativity may strengthen hydrogen bonding or dipole interactions compared to the methyl group .
Physicochemical and Pharmacokinetic Properties
Research Findings and Implications
- Aromatic Substitution: Fluorine’s electronegativity may optimize target engagement compared to methyl, as seen in receptor-ligand complexes .
- Limitations: No direct experimental data on the target compound’s binding or efficacy; inferences are drawn from analogues. Perfluorinated compounds () highlight fluorine’s stability but lack direct relevance due to structural divergence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
